4(1h)-Pyrimidinone,6-hydroxy-2-(phenoxymethyl)-
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Overview
Description
4(1h)-Pyrimidinone,6-hydroxy-2-(phenoxymethyl)- is a heterocyclic compound that features a pyrimidinone core with a hydroxy group at the 6-position and a phenoxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1h)-Pyrimidinone,6-hydroxy-2-(phenoxymethyl)- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a phenoxymethylating agent in the presence of a base. The reaction conditions often include solvents such as dichloromethane or ethanol, and the use of catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4(1h)-Pyrimidinone,6-hydroxy-2-(phenoxymethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrimidinone ring can be reduced under hydrogenation conditions.
Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 6-oxo-2-(phenoxymethyl)pyrimidinone.
Reduction: Formation of 4(1h)-Pyrimidinone,6-hydroxy-2-(phenoxymethyl)- derivatives with reduced pyrimidinone ring.
Substitution: Formation of various substituted pyrimidinone derivatives depending on the nucleophile used.
Scientific Research Applications
4(1h)-Pyrimidinone,6-hydroxy-2-(phenoxymethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4(1h)-Pyrimidinone,6-hydroxy-2-(phenoxymethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group at the 6-position and the phenoxymethyl group at the 2-position play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Phenoxymethylpenicillin: Although structurally different, it shares the phenoxymethyl group, which contributes to its biological activity.
Uniqueness
4(1h)-Pyrimidinone,6-hydroxy-2-(phenoxymethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidinone core with hydroxy and phenoxymethyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H10N2O3 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
4-hydroxy-2-(phenoxymethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10N2O3/c14-10-6-11(15)13-9(12-10)7-16-8-4-2-1-3-5-8/h1-6H,7H2,(H2,12,13,14,15) |
InChI Key |
UZBGEQWBNLLGLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=CC(=O)N2)O |
Origin of Product |
United States |
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